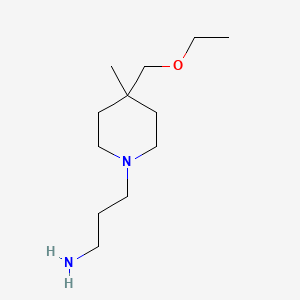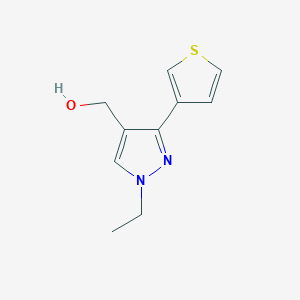
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine
Übersicht
Beschreibung
The compound “3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine” is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl groups. The classification of amines as primary, secondary, or tertiary depends on the number of alkyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary depending on their structure. For example, amines can be colorless volatile liquids . They are weak bases, and their base dissociation constant can provide information about their basicity .Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
A study by Nycz et al. (2011) involved characterizing cathinones, substances structurally related to the compound , using X-ray crystallography and computational methods. The research highlights the importance of structural analysis in understanding the properties and potential applications of such compounds in scientific research, albeit not directly mentioning 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine (Nycz, J., Małecki, G., Zawiazalec, M., & Paździorek, T., 2011).
Synthesis of Aminomethoxy Derivatives
Research by Mammadbayli et al. (2018) explored the synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane. Although not directly related, this study demonstrates the versatility of amine-based compounds in creating antimicrobial additives for lubricating oils, suggesting potential industrial applications for similar compounds (Mammadbayli, E. H., Jafarov, I., Qahramanova, S. N., & Suleymanova, E., 2018).
Synthesis of New 4-Aminopiperidines
Benmehdi et al. (2008) synthesized novel classes of 4-aminopiperidines with potential as PAF-receptor antagonists. These findings underscore the therapeutic potential of aminopiperidine derivatives in drug discovery and development, indicating the broader significance of related chemical structures in medicinal chemistry (Benmehdi, H., Lamouri, A., Serradji, N., Pallois, F., & Heymans, F., 2008).
Poly(amido-amine)s and Biological Properties
A study by Ferruti et al. (2000) on poly(amido-amine)s (PAAs) with endosomolytic properties highlights the importance of amine functionalities in developing polymers with significant biological activities. This research points to the relevance of understanding amine-based compounds for applications in biotechnology and materials science (Ferruti, P., Manzoni, S., Richardson, S., Duncan, R., Pattrick, N., Mendichi, R., & Casolaro, M., 2000).
Wirkmechanismus
Target of Action
Amines, such as “3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine”, often interact with various receptors in the body, including G-protein coupled receptors and ion channels. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the function of the target, leading to a change in cellular activity. The ethoxymethyl and methylpiperidin groups might influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it targets a receptor involved in neurotransmission, it could affect neural signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the ethoxymethyl and methylpiperidin groups might influence its solubility, stability, and permeability, thereby affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of pharmaceutically relevant compounds. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, it can act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction . This inhibition can result in changes in gene expression and cellular
Eigenschaften
IUPAC Name |
3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-3-15-11-12(2)5-9-14(10-6-12)8-4-7-13/h3-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGOBDBZFIGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)












